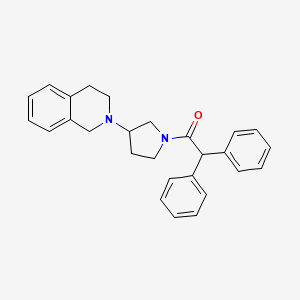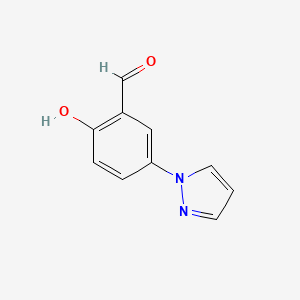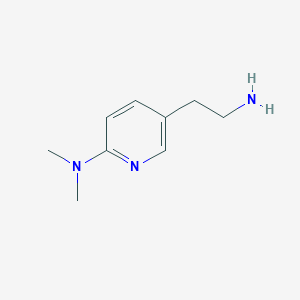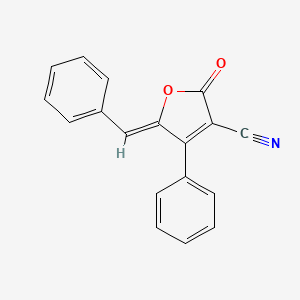
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals involving dihydroisoquinolinyl and pyrrolidinyl structures, indicative of its potential involvement in complex chemical reactions and syntheses. This category of compounds is often explored for their unique chemical behaviors and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
Synthesis of similar compounds typically involves complex reactions such as 1,3-dipolar cycloaddition and rearrangements. For instance, Zhao et al. (1997) describe the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives through rearrangement of methyleneisoxazolidines generated from 1,3-dipolar cycloaddition of isoquinoline N-oxides with allenes, highlighting a method that might be adaptable for synthesizing the target compound (Zhao & Eguchi, 1997).
Molecular Structure Analysis
The structure of related compounds is typically characterized using techniques like IR and NMR spectroscopy. Dumitrascu et al. (2013) synthesized pyrrolo[2,1-a]isoquinoline derivatives, assigning structures through spectroscopic methods, which could be applied to analyze the molecular structure of the target compound (Dumitrascu et al., 2013).
Chemical Reactions and Properties
The chemical behavior of compounds containing dihydroisoquinoline and pyrrolidine units involves various reactions, including dehydrogenation and cycloaddition. Mahboobi et al. (1994) explored the removal of the pyrrolidine substituent by dehydrogenation of dihydro- and tetrahydroisoquinolines, indicating the potential reactivity of the nitrogen-containing rings in the target molecule (Mahboobi et al., 1994).
Physical Properties Analysis
Although direct data on the physical properties of "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone" are not available, the analysis of similar compounds can provide insights. Properties such as solubility, melting point, and stability under various conditions can be inferred from studies on structurally similar molecules.
Chemical Properties Analysis
The chemical properties of dihydroisoquinoline and pyrrolidinyl compounds include their reactivity towards electrophiles, nucleophiles, and their participation in catalytic cycles. Studies like those conducted by Lu and Shi (2007) on reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to produce pyrrolidine and tetrahydroquinoline derivatives illustrate the types of chemical reactions that compounds with similar structural features might undergo (Lu & Shi, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research has demonstrated innovative methods for synthesizing complex heterocyclic compounds, including those similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone. For instance, an Ugi reaction incorporating a redox-neutral amine C-H functionalization step has been explored for creating pyrrolidine and tetrahydroisoquinoline (THIQ) derivatives through reactions with aromatic aldehydes and isocyanides. These reactions are promoted by acetic acid, presenting a new variant of the Ugi reaction (Zhu & Seidel, 2016). Furthermore, the synthesis of pyrrolo- and indoloisoquinolinones via intramolecular cyclizations showcases the chemical versatility and potential for structural diversification of these compounds (Katritzky, Mehta, & He, 2001).
Biological Activities and Potential Medicinal Applications
The pyrrolo-isoquinoline moiety is notable in various alkaloid families, such as erythrines and lamellarins, which are known for their biological activities. Research into asymmetric synthesis of hexahydropyrrolo-isoquinolines has unveiled methods for constructing these compounds, highlighting their significance as intermediates for alkaloid synthesis and their potential for developing novel pharmacological agents (Fraile et al., 2012). Additionally, the exploration of new synthetic methodologies, such as organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], underscores the ongoing interest in leveraging these compounds for medicinal chemistry due to their high enantiopurity and structural diversity, which are crucial for biological activity (Chen et al., 2009).
Advanced Materials and Catalysis
Research into lanthanide-based dinuclear clusters with Schiff base derivatives, including compounds structurally related to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone, has provided insights into their synthesis, structures, and magnetic properties. Such studies not only broaden our understanding of the chemical versatility of these compounds but also open new avenues for their application in materials science and catalysis (Wang et al., 2021).
Mecanismo De Acción
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Compounds with similar structures are known to have antioxidant properties . They work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c30-27(26(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-18-16-25(20-29)28-17-15-21-9-7-8-14-24(21)19-28/h1-14,25-26H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCQWXZDKBLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)




![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)
![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)